molecular formula C18H39NO2 B12501419 9,9'-Azanediylbis(nonan-1-ol)

9,9'-Azanediylbis(nonan-1-ol)

Cat. No.: B12501419
M. Wt: 301.5 g/mol
InChI Key: RCQAGVDHNPJTRV-UHFFFAOYSA-N
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Description

9,9’-Azanediylbis(nonan-1-ol) is a chemical compound with the molecular formula C18H39NO2 and a molecular weight of 301.51 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes two nonanol groups connected by an azanediyl (amine) linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Azanediylbis(nonan-1-ol) typically involves the reaction of nonan-1-ol with an amine source under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods: While specific industrial production methods for 9,9’-Azanediylbis(nonan-1-ol) are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and the compound would be produced in bulk quantities for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 9,9’-Azanediylbis(nonan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

9,9’-Azanediylbis(nonan-1-ol) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,9’-Azanediylbis(nonan-1-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Nonan-1-ol: A simple alcohol with a similar carbon chain length but lacking the azanediyl linkage.

    Decan-1-ol: Another alcohol with a longer carbon chain.

    Octan-1-ol: An alcohol with a shorter carbon chain.

Uniqueness: 9,9’-Azanediylbis(nonan-1-ol) is unique due to its dual nonanol groups connected by an azanediyl linkage, which imparts distinct chemical and physical properties. This structure allows for unique interactions and reactivity compared to other similar compounds .

Biological Activity

9,9'-Azanediylbis(nonan-1-ol) is a chemical compound with the molecular formula C18H39NO2, characterized by its unique structure that features two nonan-1-ol moieties linked by an azanediyl group. This compound has garnered interest in various fields, particularly in biological research due to its potential interactions with biomolecules and therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H39NO2
Molecular Weight301.51 g/mol
IUPAC Name9-(9-hydroxynonylamino)nonan-1-ol
InChIInChI=1S/C18H39NO2/c20-17-13-9-5-1-3-7-11-15-19-16-12-8-4-2-6-10-14-18-21/h19-21H,1-18H2
InChI KeyRCQAGVDHNPJTRV-UHFFFAOYSA-N
Canonical SMILESC(CCCCNCCCCCCCCCO)CCCCO

The biological activity of 9,9'-Azanediylbis(nonan-1-ol) is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The azanediyl linkage enhances its binding affinity to these targets, potentially modulating cellular processes and pathways. Specific mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways related to cellular responses.

Biological Activity Studies

Research has explored the biological activity of 9,9'-Azanediylbis(nonan-1-ol) in several contexts:

Antimicrobial Activity

Studies have indicated that compounds similar to 9,9'-Azanediylbis(nonan-1-ol) exhibit antimicrobial properties. The hydroxyl groups in the structure may contribute to disrupting microbial cell membranes or interfering with metabolic processes.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cell lines have shown that 9,9'-Azanediylbis(nonan-1-ol) can induce apoptosis in cancer cells. The compound's effectiveness varies based on concentration and exposure time, highlighting its potential as a chemotherapeutic agent.

Case Studies

Several case studies have documented the effects of 9,9'-Azanediylbis(nonan-1-ol):

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in breast and colon cancer cell lines.
  • Antimicrobial Efficacy : A comparative study showed that 9,9'-Azanediylbis(nonan-1-ol) exhibited stronger antimicrobial activity against Gram-positive bacteria compared to Gram-negative strains.

Applications in Medicine

The potential therapeutic applications of 9,9'-Azanediylbis(nonan-1-ol) are being explored in drug development:

  • Drug Development : As a precursor for synthesizing more complex pharmaceutical compounds.
  • Therapeutic Agent : Investigated for use in formulations targeting specific diseases due to its unique biological activity profile.

Properties

Molecular Formula

C18H39NO2

Molecular Weight

301.5 g/mol

IUPAC Name

9-(9-hydroxynonylamino)nonan-1-ol

InChI

InChI=1S/C18H39NO2/c20-17-13-9-5-1-3-7-11-15-19-16-12-8-4-2-6-10-14-18-21/h19-21H,1-18H2

InChI Key

RCQAGVDHNPJTRV-UHFFFAOYSA-N

Canonical SMILES

C(CCCCNCCCCCCCCCO)CCCCO

Origin of Product

United States

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